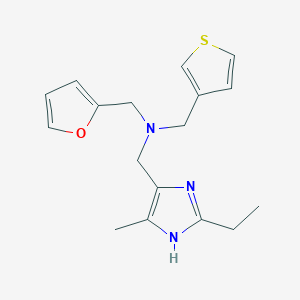![molecular formula C18H20N4OS2 B4527700 N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B4527700.png)
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Overview
Description
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thioamides, α-halocarbonyl compounds, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of thiazole, pyrrole, and thiophene rings, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-methyl-5-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-19-17(23)16-7-6-15(25-16)14-5-3-9-21(14)12-13-4-2-10-22(13)18-20-8-11-24-18/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVHLYGKNIJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2CCCN2CC3=CC=CN3C4=NC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4527627.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4527633.png)
![2-{[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4527636.png)
![N-(2-methoxyethyl)-N-[(2-methylphenyl)methyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4527657.png)
![N-methyl-N-{[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4527659.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-4-pentenamide](/img/structure/B4527666.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinecarboxylate](/img/structure/B4527674.png)
![8-[(4-ethoxy-3-methylphenyl)sulfonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4527680.png)

![1-isopropyl-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1H-pyrazole-4-carboxamide](/img/structure/B4527691.png)
![N,N-diallyl-2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]acetamide](/img/structure/B4527711.png)
![7-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4527714.png)
![3-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4527718.png)
![methyl (2S,4S)-1-methyl-4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4527732.png)
